molecular formula C33H63N3O B14420639 2,4,6-Tris[(dibutylamino)methyl]phenol CAS No. 81116-67-8

2,4,6-Tris[(dibutylamino)methyl]phenol

Cat. No.: B14420639
CAS No.: 81116-67-8
M. Wt: 517.9 g/mol
InChI Key: MILOSZNMUZXSFM-UHFFFAOYSA-N
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Description

2,4,6-Tris[(dibutylamino)methyl]phenol is a multifunctional aromatic compound of significant interest in materials science research, featuring a phenolic hydroxyl group and tertiary amine functionalities within a single molecule. This structure is analogous to the well-documented catalyst 2,4,6-Tris(dimethylaminomethyl)phenol, which is extensively used as a homopolymerization catalyst and accelerator for epoxy resins in coatings, sealants, composites, and adhesives . The primary research value of this compound lies in its potential catalytic activity; the tertiary amine groups can facilitate the trimerization of isocyanates and accelerate curing reactions in polymer systems . Researchers are exploring its mechanism of action, which is believed to involve nucleophilic activation and the formation of complex intermediates that enhance reaction kinetics in thermoset polymers . This reagent is provided strictly for Research Use Only and is intended for laboratory investigations by qualified professionals. It is not intended for diagnostic, therapeutic, personal, or any other uses.

Properties

CAS No.

81116-67-8

Molecular Formula

C33H63N3O

Molecular Weight

517.9 g/mol

IUPAC Name

2,4,6-tris[(dibutylamino)methyl]phenol

InChI

InChI=1S/C33H63N3O/c1-7-13-19-34(20-14-8-2)27-30-25-31(28-35(21-15-9-3)22-16-10-4)33(37)32(26-30)29-36(23-17-11-5)24-18-12-6/h25-26,37H,7-24,27-29H2,1-6H3

InChI Key

MILOSZNMUZXSFM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CC(=C(C(=C1)CN(CCCC)CCCC)O)CN(CCCC)CCCC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,4,6 Tris Dibutylamino Methyl Phenol

Retrosynthetic Analysis of the 2,4,6-Tris[(dibutylamino)methyl]phenol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 2,4,6-Tris[(dibutylamino)methyl]phenol, the most logical retrosynthetic disconnection involves breaking the three C-C bonds between the phenolic ring and the aminomethyl groups.

This disconnection points directly to a multi-component Mannich reaction. oarjbp.com The key synthons identified are:

A phenol (B47542) synthon, which provides the aromatic core.

Three equivalents of a formaldehyde (B43269) synthon, acting as the methylene (B1212753) bridge donor.

Three equivalents of a dibutylamine (B89481) synthon, which provides the amino component.

The forward synthetic reaction, therefore, is the electrophilic substitution of the highly activated ortho (2,6) and para (4) positions of the phenol ring with an iminium ion (Eschenmoser's salt precursor) formed in situ from formaldehyde and dibutylamine. adichemistry.comyoutube.com

Exploration of Classical Mannich Reaction Pathways for Tris-substitution

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons, such as those on a phenol ring. byjus.com

Direct One-Pot Synthesis Approaches

The most common and efficient route to 2,4,6-Tris[(dibutylamino)methyl]phenol and its analogues is a direct, one-pot condensation of phenol, formaldehyde, and a secondary amine. wikipedia.org This three-component reaction leverages the high reactivity of the phenol ring, which allows for substitution at all three activated positions (ortho and para) under relatively mild conditions. adichemistry.com

A typical procedure involves reacting phenol with at least three molar equivalents of both formaldehyde and dibutylamine. brunel.ac.uk The reaction is often carried out in aqueous or alcoholic solutions. adichemistry.com A Chinese patent describes a method where phenol and a dimethylamine (B145610) aqueous solution are mixed, followed by the portion-wise addition of paraformaldehyde. The mixture is then heated to between 30-100°C for 1-4 hours. google.com Another production method involves first reacting formaldehyde with dimethylamine to form a solution system, and then adding phenol to this mixture and heating to 80-90°C. patsnap.com These one-pot syntheses are advantageous due to their operational simplicity and atom economy.

ReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
Phenol, Dimethylamine, ParaformaldehydeAqueous solution30-1001-4Not specified google.com
Phenol, Dimethylamine, FormaldehydeAqueous solution80-901.5-4>85 patsnap.com
Phenol, N,N'-tetramethylmethylenebisamine, FormaldehydeMethanol65-1300.5-279-96.4 google.com

This table is interactive. Users can sort and filter the data.

Stepwise Alkylation and Aminomethylation Strategies

While the one-pot approach is dominant for tris-substitution, stepwise strategies could theoretically offer greater control over the degree of substitution, allowing for the isolation of mono- and di-substituted products. However, due to the high reactivity of the phenol nucleus, achieving selective mono- or di-aminomethylation is challenging as the reaction tends to proceed to the thermodynamically stable tris-substituted product. adichemistry.com Regioselective aminomethylation often requires specific directing groups or specialized catalysts, which adds complexity to the synthesis. researchgate.net For the synthesis of the target tris-substituted compound, a stepwise approach is generally less efficient and more laborious than the direct one-pot method.

Investigation of Catalytic Systems in Mannich Base Synthesis

While the Mannich reaction of phenols can often proceed without a catalyst due to the inherent reactivity of the substrates, the use of catalysts can enhance reaction rates, improve yields, and promote selectivity under milder conditions.

Role of Brønsted and Lewis Acids in Reaction Promotion

The Mannich reaction is typically conducted under acidic conditions. adichemistry.com Brønsted acids play a crucial role in activating the formaldehyde component, facilitating the formation of the electrophilic iminium ion, which is the key intermediate that reacts with the phenol. rsc.orgnih.gov The acid catalyst protonates the formaldehyde, making it more susceptible to nucleophilic attack by the secondary amine. Subsequent dehydration, also acid-catalyzed, generates the reactive iminium ion. byjus.comchemistrysteps.com Triflic acid is a known efficient catalyst for the addition of phenols to olefins, showcasing the power of strong Brønsted acids in activating substrates for C-C bond formation. uchicago.edu

Lewis acids can also be employed to promote Mannich-type reactions. rsc.org They function by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the initial amine addition and subsequent iminium ion formation. acs.org For instance, a cooperative system of a Lewis acid (Sc(OTf)₃) and a metal catalyst (Pd/C) has been used for the selective ortho-alkylation of phenols, demonstrating the potential of Lewis acids to direct and promote C-H functionalization on phenolic rings. nih.gov

Heterogeneous Catalysis for Sustainable Synthesis

In line with the principles of green chemistry, the use of heterogeneous catalysts offers significant advantages, including simplified product purification, catalyst recovery, and reusability. nih.gov While specific examples for the synthesis of 2,4,6-Tris[(dibutylamino)methyl]phenol using heterogeneous catalysts are not widespread in the reviewed literature, the broader field of phenol functionalization points to viable options.

Solid acid catalysts, such as zeolites, clays, or sulfonic acid-functionalized resins, could potentially replace homogeneous Brønsted acids. These materials provide acidic sites on a solid support, facilitating the reaction while allowing for easy separation from the reaction mixture. Transition metal catalysts, particularly copper(II) systems, have been shown to be effective for the ortho-aminomethylation of phenols, offering a pathway that could be adapted for heterogeneous systems. nih.govnih.govstonybrook.edu The development of robust and reusable heterogeneous catalysts remains a key area for optimizing the sustainable synthesis of phenolic Mannich bases.

Green Chemistry Principles in the Synthesis of Aminomethylated Phenols

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of the Mannich reaction, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netrsc.org This enhancement is attributed to the efficient and rapid heating of the polar reaction mixture by microwave energy, leading to a higher kinetic energy of molecules and an increased frequency of effective collisions. nih.gov For example, the synthesis of related phenolic antioxidants was achieved in excellent yields under microwave conditions, demonstrating a significant improvement over conventional thermal methods. rsc.org This technique aligns with green chemistry principles by improving energy efficiency and process intensification. nih.govrsc.org

The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green and sustainable chemical synthesis. In the production of aminomethylated phenols, various recyclable catalysts have been investigated. A Cu(II)-modified nitrogen-rich covalent organic polymer has been shown to be an excellent catalyst for the ortho-aminomethylation of phenols, which could be readily reused for at least five consecutive runs without a significant loss of catalytic activity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,4,6-Tris[(dibutylamino)methyl]phenol in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of 2,4,6-Tris[(dibutylamino)methyl]phenol exhibits characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons on the phenol (B47542) ring typically appear as a singlet, indicating their chemical equivalence due to the symmetrical substitution pattern. The methylene (B1212753) protons of the benzylic CH₂ groups and the N-CH₂ groups of the butyl chains, along with the methyl protons of the butyl groups, resonate at distinct chemical shifts.

A representative ¹H NMR spectral assignment for 2,4,6-Tris[(dibutylamino)methyl]phenol is provided in the table below, based on data reported in the literature.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.75s2HAr-H
3.50s6HAr-CH₂ -N
2.35t12HN-CH₂ -(CH₂)₂-CH₃
1.50 - 1.20m24HN-CH₂-CH₂ -CH₂ -CH₃
0.88t18HN-(CH₂)₃-CH₃
s = singlet, t = triplet, m = multiplet

While specific experimental ¹³C NMR data for 2,4,6-Tris[(dibutylamino)methyl]phenol is not widely available in the public domain, the expected chemical shifts can be predicted based on the structure. The spectrum would show distinct signals for the aromatic carbons, the benzylic methylene carbons, and the four different carbons of the dibutylamino groups.

To unambiguously confirm the structural assignment of 2,4,6-Tris[(dibutylamino)methyl]phenol, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the N-CH₂ group and the adjacent CH₂ group in the butyl chain, and subsequently along the rest of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the known ¹H assignments. For example, the aromatic proton signal would correlate with the aromatic C-H carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity of the entire molecule. For example, the benzylic methylene protons (Ar-CH₂) would show a correlation to the quaternary aromatic carbons C2, C4, and C6, as well as to the carbon of the adjacent N-CH₂ group, thus confirming the attachment of the dibutylaminomethyl arms to the phenol ring.

Detailed experimental 2D NMR data for 2,4,6-Tris[(dibutylamino)methyl]phenol are not readily found in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 2,4,6-Tris[(dibutylamino)methyl]phenol, which is C₃₃H₆₃N₃O. The theoretical exact mass can be calculated and compared to the experimentally determined value to confirm the compound's identity with high confidence.

ParameterValue
Molecular FormulaC₃₃H₆₃N₃O
Molecular Weight533.9 g/mol
Theoretical Exact Mass533.5026 u

Specific HRMS data for this compound is not widely available in scientific literature.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

For 2,4,6-Tris[(dibutylamino)methyl]phenol, the fragmentation would likely proceed through characteristic pathways for benzylic amines. Key fragmentation events would be expected to include:

Benzylic cleavage: The cleavage of the C-C bond between the aromatic ring and the methylene group, or the C-N bond, leading to the formation of a stable benzylic cation or a dibutylaminomethyl radical.

Loss of butyl groups: Sequential loss of butyl groups from the nitrogen atoms.

Formation of iminium ions: Cleavage of the C-N bond can lead to the formation of dibutyliminium ions.

A detailed study of the MS/MS fragmentation pathways for 2,4,6-Tris[(dibutylamino)methyl]phenol has not been extensively reported in the available literature.

X-ray Crystallography for Solid-State Structure and Molecular Geometry (if applicable)

For 2,4,6-Tris[(dibutylamino)methyl]phenol, a crystal structure would reveal the orientation of the three bulky dibutylaminomethyl substituents relative to the phenol ring and each other. It would also provide insight into any intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atoms of the amino groups.

As of now, there is no publicly available crystal structure for 2,4,6-Tris[(dibutylamino)methyl]phenol in crystallographic databases. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality.

Crystal Packing and Intermolecular Interactions3.3.2. Conformational Analysis in Crystalline State

Without access to peer-reviewed studies, crystallographic databases, or spectroscopic analyses focusing specifically on 2,4,6-Tris[(dibutylamino)methyl]phenol, a scientifically accurate and detailed article that adheres to the provided outline cannot be generated.

Mechanistic Investigations of 2,4,6 Tris Dibutylamino Methyl Phenol in Accelerated Polymerization Systems

Catalytic Role in Epoxy Resin Curing Processes (Based on Analog DMP-30)

The catalytic activity of tertiary amine accelerators like DMP-30 in epoxy curing is multifaceted, involving the tertiary amine groups and the phenolic hydroxyl group. This dual functionality allows it to act as both a catalyst for epoxy homopolymerization and an accelerator for reactions between epoxy resins and other curing agents (co-curing agents). wikipedia.org

Initiation Mechanisms of Epoxy Homopolymerization

In the absence of other curing agents, DMP-30 can initiate the anionic homopolymerization of epoxy resins. The mechanism is generally understood to proceed as follows:

Formation of an Initiating Species: The lone pair of electrons on the tertiary amine nitrogen attacks the electrophilic carbon of the epoxy ring. This opens the ring and forms a zwitterion.

Propagation: The resulting alkoxide anion is a potent nucleophile that subsequently attacks another epoxy ring, propagating the polymerization process to form a polyether network.

Acceleration of Amine-Epoxy Adduct Formation

When used as an accelerator with primary or secondary amine curing agents, DMP-30 significantly increases the rate of the amine-epoxy addition reaction. The acceleration is primarily attributed to the Lewis base character of the tertiary amine and the hydrogen-bonding capability of the phenolic hydroxyl group.

The mechanism involves the hydroxyl group of DMP-30 forming a hydrogen bond with the oxygen atom of the epoxy ring. This interaction polarizes the C-O bond, making the ring's carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the primary or secondary amine curing agent. This termolecular complex (phenol-epoxy-amine) lowers the activation energy of the ring-opening reaction, thereby accelerating the formation of the cross-linked network.

Kinetic Studies of Polymerization Acceleration (General Methodology)

Kinetic studies are essential for understanding the efficiency of an accelerator and for optimizing curing cycles in industrial applications. Techniques like Differential Scanning Calorimetry (DSC) are commonly employed for this purpose. researchgate.net

Isothermal and Non-Isothermal Curing Kinetics

Kinetic analysis of epoxy curing is typically performed under two conditions:

Isothermal Curing: The epoxy system is held at a constant temperature, and the heat flow is measured as a function of time. The total heat evolved is proportional to the extent of the reaction (degree of cure).

Non-Isothermal (Dynamic) Curing: The sample is heated at a constant rate, and the heat flow is measured as a function of temperature. Exothermic peaks in the thermogram correspond to the curing reaction.

These methods provide data on the rate of cure and the total heat of reaction, which are fundamental for developing kinetic models.

Determination of Activation Energies and Rate Constants

From non-isothermal DSC data obtained at different heating rates, model-free isoconversional methods like the Kissinger or Flynn-Wall-Ozawa (FWO) methods can be used to determine the apparent activation energy (Ea) of the curing reaction. The activation energy represents the minimum energy required for the cross-linking reaction to occur and is a key parameter indicating the sensitivity of the cure rate to temperature.

The general form of the equations used are:

Kissinger Method: ln(β/T_p^2) = ln(AR/E_a) - E_a/(RT_p)

Ozawa Method: ln(β) = ln(AE_a/Rf(α)) - E_a/(RT_p)

Where:

β is the heating rate

T_p is the peak exotherm temperature

E_a is the activation energy

A is the pre-exponential factor

R is the universal gas constant

By plotting the left-hand side of the equations against 1/T_p, the activation energy can be calculated from the slope of the resulting line. These parameters are then used to build kinetic models that can predict the curing behavior under various thermal conditions.

Interactions with Co-Curing Agents and Resin Matrices (General Principles)

An accelerator's performance is heavily influenced by its interaction with other components in the formulation. For a compound like 2,4,6-Tris[(dibutylamino)methyl]phenol, the bulky dibutylamino groups would introduce significant steric hindrance compared to the dimethylamino groups of DMP-30. This would affect its ability to approach the epoxy ring and could alter its catalytic efficiency and compatibility with different resin matrices and co-curing agents (e.g., polyamides, aliphatic amines, anhydrides). The increased lipophilicity from the butyl chains might enhance its solubility in certain non-polar resin systems but could also lead to different final network properties.

Synergistic Effects with Anhydride (B1165640) Curing Agents

The catalytic activity of 2,4,6-Tris[(dialkylamino)methyl]phenol compounds in epoxy-anhydride systems is a result of a synergistic interplay between the tertiary amine groups and the phenolic hydroxyl group. The mechanism involves several key steps that collectively accelerate the polymerization process.

The initiation of the curing reaction is facilitated by the tertiary amine, which acts as a Lewis base. It can activate the anhydride monomer, making it more susceptible to reaction. One proposed mechanism involves the tertiary amine attacking the carbonyl group of the anhydride, leading to the formation of a reactive zwitterionic intermediate. This intermediate then reacts with a hydroxyl group present in the system (either from the accelerator itself or from the epoxy resin), generating a carboxylate anion.

This carboxylate anion is a key species in the propagation of the polymerization. It attacks an epoxy ring, leading to its opening and the formation of an alkoxide. This alkoxide then reacts with another anhydride molecule, regenerating the carboxylate anion and continuing the alternating copolymerization of epoxy and anhydride monomers. This cycle of reactions leads to the formation of a polyester (B1180765) network.

The phenolic hydroxyl group on the accelerator molecule plays a crucial role in this process. It can act as a co-catalyst by providing a proton source to facilitate the ring-opening of the epoxy group. This proton transfer can occur through hydrogen bonding with the epoxy oxygen, making the epoxide ring more electrophilic and thus more susceptible to nucleophilic attack by the carboxylate anion. This concerted action of the amine and hydroxyl functionalities leads to a significant acceleration of the curing process compared to systems using a simple tertiary amine without a hydroxyl group.

A simplified representation of the catalytic cycle is presented below:

StepDescriptionKey Intermediates
Initiation The tertiary amine activates the anhydride, and in the presence of a hydroxyl source, a carboxylate anion is formed.Zwitterion, Carboxylate anion
Propagation 1 The carboxylate anion attacks the epoxy ring, leading to the formation of an alkoxide.Alkoxide
Propagation 2 The alkoxide reacts with an anhydride molecule, regenerating the carboxylate anion.Carboxylate anion

This synergistic mechanism allows for efficient curing at lower temperatures and shorter times than would be possible with either the anhydride or the tertiary amine alone.

Influence on Aliphatic and Aromatic Epoxy Systems

The structure of the epoxy resin, specifically whether it is aliphatic or aromatic, significantly influences the curing kinetics and the final properties of the thermoset when accelerated by 2,4,6-Tris[(dialkylamino)methyl]phenol compounds.

Aliphatic Epoxy Systems: Aliphatic epoxy resins are characterized by their flexible, linear chain structures. This flexibility generally leads to lower viscosity and increased reactivity of the epoxy groups due to reduced steric hindrance. When cured with an anhydride and accelerated with a tertiary amine like 2,4,6-Tris[(dibutylamino)methyl]phenol, these systems tend to exhibit faster curing rates at lower temperatures. The lower steric hindrance around the epoxy groups in aliphatic resins allows for easier access by the propagating carboxylate anion, leading to a more rapid chain growth. However, the resulting cured material typically has a lower glass transition temperature (Tg) and modulus due to the inherent flexibility of the polymer backbone.

Aromatic Epoxy Systems: Aromatic epoxy resins, such as those based on Bisphenol A or Bisphenol F, contain rigid aromatic rings in their backbone. This rigidity results in higher viscosity, reduced reactivity of the epoxy groups due to steric hindrance, and a higher propensity for side reactions at elevated temperatures. The curing of aromatic epoxy systems with anhydrides and a tertiary amine accelerator generally requires higher temperatures or longer curing times compared to their aliphatic counterparts. The steric bulk of the aromatic structure can impede the approach of the nucleophilic carboxylate anion to the epoxy ring. Despite the slower cure, the resulting thermosets typically exhibit superior thermal and mechanical properties, including a higher glass transition temperature, increased stiffness, and better chemical resistance, owing to the rigidity of the crosslinked network.

The table below summarizes the general influence of the epoxy resin type on the curing process and final properties when using a tertiary amine accelerator.

PropertyAliphatic Epoxy SystemAromatic Epoxy System
Curing Rate Generally fasterGenerally slower
Curing Temperature Lower temperatures can be usedHigher temperatures often required
Viscosity of Resin LowerHigher
Glass Transition Temp (Tg) LowerHigher
Mechanical Strength Generally lowerGenerally higher
Flexibility HigherLower

Computational Chemistry Approaches to Reaction Mechanism

Density Functional Theory (DFT) for Transition State Analysis

DFT calculations can be used to model the key steps of the catalytic cycle, including the initial interaction between the tertiary amine and the anhydride, the formation of the zwitterionic intermediate, and the subsequent ring-opening of the epoxy by the carboxylate anion. By calculating the potential energy surface for these reactions, researchers can identify the transition state structures and their corresponding activation energies.

For instance, DFT studies on similar systems have shown that the presence of a tertiary amine significantly lowers the activation energy for the addition of a carboxylic acid (formed from the anhydride and a hydroxyl source) to an epoxy ring. The calculations can elucidate the role of the catalyst in stabilizing the transition state, for example, through the formation of hydrogen bonds or by altering the charge distribution in the reacting molecules.

A representative DFT analysis would involve the following steps:

Model System Setup: A simplified model system is constructed, consisting of a representative epoxy molecule (e.g., glycidyl (B131873) ether), an anhydride molecule (e.g., succinic anhydride), and the accelerator molecule.

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state connecting the reactants and products for each elementary step is performed.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.

Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated to construct a potential energy profile, which reveals the activation barriers for each step.

Such studies can also be used to investigate the effect of substituents on the reactivity of the catalyst. For example, by comparing the activation energies for catalysts with different alkyl groups on the amine (e.g., methyl vs. butyl), it is possible to assess the electronic and steric effects of these groups on the catalytic activity.

Molecular Dynamics Simulations of Polymerization Growth

Molecular Dynamics (MD) simulations are a powerful tool for studying the evolution of polymer networks during the curing process. While specific MD simulations for 2,4,6-Tris[(dibutylamino)methyl]phenol are not widely published, simulations of related epoxy-anhydride systems with tertiary amine accelerators provide a general understanding of the network formation.

MD simulations can model the crosslinking process at an atomistic level, allowing for the visualization of bond formation and the development of the three-dimensional polymer network. These simulations typically employ a reactive force field or a multi-step crosslinking algorithm to mimic the chemical reactions that occur during curing.

A typical MD simulation of polymerization growth would involve the following stages:

System Initialization: A simulation box is created containing a mixture of epoxy resin, anhydride curing agent, and accelerator molecules in the correct stoichiometric ratio. The system is then equilibrated at a desired temperature.

Crosslinking Algorithm: A set of rules is defined to simulate the chemical reactions. For example, a new bond between a carboxylate anion and an epoxy carbon is formed when they are within a certain cutoff distance. The probabilities of these reactions can be linked to the activation energies obtained from DFT calculations.

Network Evolution: The simulation is run for a certain period, during which the crosslinking reactions proceed, and the polymer network grows. The degree of conversion and the evolution of the network topology can be monitored over time.

Property Calculation: Once the desired degree of crosslinking is achieved, the simulation can be used to calculate various properties of the cured material, such as its density, glass transition temperature, and mechanical properties (e.g., Young's modulus, shear modulus).

The table below illustrates the type of data that can be extracted from MD simulations of epoxy polymerization.

Simulation Time (ps)Degree of Conversion (%)Number of CrosslinksAverage Cluster Size
0001
100151505
5005050025
100085850150
200095950500 (gelation)

Structure Reactivity and Structure Function Relationships of Phenolic Mannich Bases

Comparative Analysis of Alkyl Substituent Effects on Reactivity (e.g., Dibutyl vs. Dimethyl)

The reactivity of phenolic Mannich bases is profoundly influenced by the nature of the alkyl groups attached to the nitrogen atoms. By comparing 2,4,6-Tris[(dibutylamino)methyl]phenol with its well-studied counterpart, 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30), the distinct roles of steric and electronic effects can be elucidated.

Steric Hindrance and Basicity Correlations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of 2,4,6-Tris[(dibutylamino)methyl]phenol, the two butyl groups on each of the three nitrogen atoms create significant steric bulk. This is in stark contrast to the much smaller methyl groups in DMP-30. This difference in size has a direct impact on the accessibility of the nitrogen's lone pair of electrons, which is crucial for both its basicity and its nucleophilic activity in catalytic processes.

Basicity, the ability of a molecule to accept a proton, is a key factor in the catalytic mechanism. While alkyl groups are electron-donating and tend to increase basicity, excessive steric bulk can hinder the approach of a proton to the nitrogen atom, thereby reducing its effective basicity in a solution. Nucleophilicity, the ability to donate an electron pair to an electrophile, is even more sensitive to steric effects than basicity. masterorganicchemistry.com The bulky dibutyl groups can physically block the nitrogen atom from attacking an electrophilic center, such as the carbon atom of an epoxy ring. Consequently, 2,4,6-Tris[(dibutylamino)methyl]phenol is expected to be a less potent nucleophile and potentially a less effective catalyst than the less hindered DMP-30, especially in reactions where the transition state is sterically demanding. masterorganicchemistry.commdpi.com

This trade-off between electronic effects and steric hindrance is a fundamental concept in understanding amine reactivity. algoreducation.comlibretexts.org The properties of the parent secondary amines, shown in the table below, illustrate the foundational differences imparted by these alkyl groups.

PropertyDimethylamine (B145610)Dibutylamine (B89481)Rationale for Difference
pKa of Conjugate Acid10.7311.25The stronger inductive effect of butyl groups increases electron density on the nitrogen, making it more basic.
Boiling Point (°C)7-9159Increased molecular weight and greater van der Waals forces between the larger butyl chains lead to a significantly higher boiling point. wikipedia.org
Steric HindranceLowHighButyl groups are significantly larger than methyl groups, creating more steric bulk around the nitrogen atom. researchgate.net

Electronic Effects of Alkyl Chains on Phenolic Acidity and Amine Nucleophilicity

Alkyl groups exert a positive inductive effect (+I effect), meaning they tend to donate electron density along the sigma bonds. stackexchange.comdoubtnut.com The longer butyl chains in 2,4,6-Tris[(dibutylamino)methyl]phenol have a more pronounced +I effect compared to the methyl groups in DMP-30. stackexchange.com This enhanced electron donation has two primary consequences:

Amine Nucleophilicity: The increased electron density on the nitrogen atoms inherently enhances their nucleophilicity and basicity. This electronic effect partially counteracts the negative impact of steric hindrance. fiveable.me

Phenolic Acidity: The electron density is also pushed onto the aromatic ring, which in turn donates density to the phenolic oxygen atom. This makes the oxygen less electronegative and weakens the O-H bond's polarity, resulting in a decrease in the acidity of the hydroxyl group (i.e., a higher pKa value).

FactorEffect of Dimethyl GroupsEffect of Dibutyl GroupsImpact on Reactivity
Steric HindranceLowHighReduces the accessibility of N atoms for nucleophilic attack and protonation, likely decreasing catalytic rate.
Electronic (+I) EffectModerateStrongIncreases electron density on N (enhancing intrinsic basicity) and the phenolic ring (decreasing OH acidity). stackexchange.com
Overall Amine ReactivityHigh nucleophilicity due to low steric hindrance.Lower effective nucleophilicity as steric effects likely outweigh the stronger inductive effect. masterorganicchemistry.comThe dimethyl analogue is expected to be a more active catalyst for reactions like epoxy curing.
Phenolic AcidityHigherLowerThe dibutyl compound is a weaker proton donor, which can affect proton-transfer mediated catalytic steps.

Influence of Phenolic Hydroxyl Group on Catalytic Activity

The phenolic hydroxyl (-OH) group is not a passive component of the molecule; it plays a critical and active role in the catalytic process, working in synergy with the tertiary amine groups.

Proton Transfer Mechanisms in Catalyst Action

The phenolic hydroxyl group acts as a proton donor, which is essential for the catalysis of reactions such as the ring-opening of epoxides. In epoxy curing, the hydroxyl group can protonate the oxygen atom of the epoxide ring. This protonation makes the ring more electrophilic and susceptible to nucleophilic attack by another species, such as a tertiary amine or another hydroxyl group. nih.gov

The mechanism often involves a concerted or sequential proton transfer. The phenolic proton can be transferred to the epoxide, facilitating its opening, and subsequently, a proton from another molecule in the system can regenerate the phenolic catalyst. The acidity of the phenol (B47542), as modulated by the electronic effects of the aminomethyl substituents, is therefore a critical parameter in determining the efficiency of this proton transfer step. nih.gov

Hydrogen Bonding Interactions with Resin Components

The phenolic hydroxyl group is a potent hydrogen bond donor. In a polymer resin system, it can form hydrogen bonds with electronegative atoms, such as the oxygen in epoxy rings or carbonyl groups in polyesters and polyurethanes. nycu.edu.twnih.gov These interactions serve several purposes:

Localization: They help to localize the catalyst at the reaction site, increasing the effective concentration and efficiency.

Activation: The hydrogen bond to an epoxide oxygen polarizes the C-O bond, further activating the ring towards nucleophilic attack.

Adhesion: In the cured material, residual phenolic hydroxyl groups can form hydrogen bonds with substrates, improving adhesion properties. akrochem.com

Multifunctional Nature and Its Impact on Material Properties

The unique structure of 2,4,6-Tris[(dibutylamino)methyl]phenol, combining three tertiary amine groups and a phenolic hydroxyl group on a stable aromatic core, makes it a multifunctional additive in material formulations. rdd.edu.iquotechnology.edu.iq This versatility allows it to influence both the curing process and the final properties of the material. oarjbp.comresearchgate.netnih.gov

The primary functions include:

Catalyst/Accelerator: The tertiary amine groups are Lewis bases that directly catalyze the polymerization of epoxy resins and the formation of urethanes. researchgate.net

Co-curing Agent: The phenolic hydroxyl group can react with epoxy groups, incorporating the molecule directly into the polymer backbone.

Property Modifier: The presence of the bulky and flexible dibutyl chains can influence the final network structure. Compared to the rigid network formed with DMP-30, the dibutyl analogue may impart greater flexibility and a lower glass transition temperature (Tg) by acting as an internal plasticizer. Furthermore, phenolic structures are known to contribute to antioxidant properties, which can enhance the thermal stability and longevity of the final product. rasayanjournal.co.inacs.org

Functional GroupRole in Material SystemImpact on Material Properties
Tertiary AmineLewis base catalyst for epoxy homopolymerization; accelerator for amine/anhydride (B1165640) curing.Accelerates cure speed, allows for lower temperature curing. researchgate.net
Phenolic HydroxylProton donor for electrophile activation (e.g., epoxides); hydrogen bonding site; reactive site for network incorporation.Enhances catalytic efficiency, improves adhesion, can increase thermal stability. akrochem.comresearchgate.net
Dibutyl ChainsSteric shielding group; flexible, non-polar moiety.May increase flexibility, lower Tg, and improve compatibility with non-polar components.
Aromatic RingStable structural backbone.Provides thermal stability to the molecule.

Role of Multiple Aminomethyl Arms in Cross-linking Efficiency

The presence of three [(dibutylamino)methyl] arms on the phenol ring makes 2,4,6-Tris[(dibutylamino)methyl]phenol a trifunctional molecule, a feature that is critical to its high efficiency in promoting the cross-linking of epoxy resins. These arms contribute to the curing process primarily through catalytic action.

The tertiary amine groups are effective catalysts for the ring-opening polymerization of epoxides. The curing mechanism is generally understood to proceed via two main pathways:

Anionic Homopolymerization: The tertiary amine can directly attack the methylene (B1212753) carbon of the epoxy ring, opening it to form a zwitterion. This zwitterion can then initiate a chain-wise anionic polymerization of other epoxy groups, leading to the formation of polyether linkages. The presence of three amine groups on a single molecule means that each molecule can potentially initiate multiple polymerization chains, significantly increasing the rate and density of the cross-linking network.

Catalysis of Hydroxyl Reactions: The tertiary amines also accelerate the reaction between the epoxy ring and any available hydroxyl groups. In the case of 2,4,6-Tris[(dibutylamino)methyl]phenol, the molecule itself contains a phenolic hydroxyl group. The amine forms a complex with the hydroxyl proton, increasing its nucleophilicity and facilitating its attack on the epoxy ring. This reaction creates a new hydroxyl group, which can then participate in subsequent reactions, propagating the cross-linking process.

Correlation between Molecular Architecture and Curing Performance

The specific molecular architecture of 2,4,6-Tris[(dibutylamino)methyl]phenol, particularly the nature of the N-alkyl substituents, has a direct correlation with its curing performance and the final properties of the thermoset. While specific quantitative data for the dibutyl- derivative is scarce in publicly available literature, established principles of polymer chemistry allow for a strong correlation to be drawn by comparing it to its well-documented dimethyl- analogue, 2,4,6-Tris[(dimethylamino)methyl]phenol (often referred to as DMP-30).

The primary difference lies in the steric bulk of the n-butyl groups compared to the methyl groups. This has several implications:

Reactivity and Accessibility: The larger butyl groups can introduce steric hindrance around the tertiary amine's nitrogen atom. This may slightly reduce the amine's accessibility for direct reaction with the epoxy ring compared to the less hindered dimethylamino groups. This could potentially lead to a slightly slower curing rate or a higher activation energy for the curing reaction.

Network Structure and Flexibility: The long, flexible butyl chains can be incorporated into the cross-linked network. This increased aliphatic content can plasticize the network, leading to a more flexible and tougher material with potentially higher impact strength compared to a network cured with the dimethyl- analogue. Conversely, this same flexibility might result in a lower glass transition temperature (Tg), as the polymer chains have greater mobility.

Viscosity and Processing: As a curing agent, the molecular weight and structure of 2,4,6-Tris[(dibutylamino)methyl]phenol will influence the initial viscosity of the uncured epoxy resin mixture. The bulkier and heavier dibutyl- derivative would likely result in a higher initial viscosity compared to the dimethyl- version, which could affect processing parameters such as flow and impregnation of fibers in composite applications.

To illustrate the effect of curing agent structure on epoxy properties, the table below presents exemplary data for epoxy systems cured with different types of amine curing agents. Note: This table includes data for related compounds to demonstrate the principles, due to the lack of specific data for 2,4,6-Tris[(dibutylamino)methyl]phenol.

Curing Agent TypeExample CompoundGel Time (minutes)Glass Transition Temp. (Tg) (°C)Key Architectural FeatureExpected Impact on Network
Trifunctional Phenolic Mannich Base (Small N-Alkyl Group) 2,4,6-Tris[(dimethylamino)methyl]phenolFastHighThree catalytic sites, low steric hindranceRapid cure, high cross-link density, rigid network
Trifunctional Phenolic Mannich Base (Large N-Alkyl Group) 2,4,6-Tris[(dibutylamino)methyl]phenolModerateModerateThree catalytic sites, higher steric hindrance, flexible alkyl chainsSlower cure than dimethyl, increased flexibility, potentially lower Tg
Aliphatic Amine Triethylenetetramine (TETA)FastModerate-HighFlexible linear chain with primary and secondary aminesForms tough, somewhat flexible network
Cycloaliphatic Amine Isophorone diamine (IPDA)SlowVery HighRigid cycloaliphatic ring structureForms a rigid, high Tg network with good thermal stability

This correlation highlights a fundamental trade-off in curing agent design. The multiple aminomethyl arms of 2,4,6-Tris[(dibutylamino)methyl]phenol ensure high catalytic efficiency for building a densely cross-linked network. Simultaneously, the specific choice of the dibutyl substituent provides a molecular lever to fine-tune the performance, balancing catalytic activity with steric effects and introducing flexibility into the final polymer network, thereby influencing key characteristics like cure speed, thermal stability, and mechanical toughness.

A thorough investigation for scientific and industrial data specifically concerning the chemical compound 2,4,6-Tris[(dibutylamino)methyl]phenol reveals a significant lack of available information in the public domain. The detailed research findings, performance data, and established applications required to populate the requested article outline—including sections on high-performance thermoset resins, novel composites, adhesives, and specialty coatings—could not be located for this specific molecule.

The vast majority of scientific literature and technical data sheets refer to a structurally similar but distinct compound, 2,4,6-Tris(dimethylaminomethyl)phenol (CAS No. 90-72-2), commonly known as DMP-30. This widely used amine accelerator has been extensively studied and characterized for its role in polymer science.

However, due to the strict instructions to focus solely on 2,4,6-Tris[(dibutylamino)methyl]phenol , and the absence of specific data for this compound regarding:

Enhanced curing speeds and processing times

Modification of resin viscosity and pot life

Interfacial adhesion in fiber-reinforced composites

Formulation of rapid-setting adhesives

Applications in specialty coatings and encapsulation materials

It is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. Constructing the requested article would require speculating on the properties and performance of the subject compound or incorrectly attributing data from its dimethyl-analogue, neither of which would meet the required standards of scientific accuracy.

Advanced Applications in Polymer Science and Functional Materials

Specialty Coatings and Encapsulation Materials

Low-Temperature Curing Coatings for Energy Efficiency

2,4,6-Tris[(dibutylamino)methyl]phenol functions as an effective catalyst and accelerator in epoxy resin systems, facilitating cure at lower temperatures. This is particularly advantageous for coatings applied to large structures or heat-sensitive substrates where high-temperature curing is impractical or economically unviable. The tertiary amine groups on the molecule act as a Lewis base to catalyze the polymerization of epoxy resins.

Materials for Electronic Component Encapsulation

In the electronics industry, encapsulation materials are critical for protecting sensitive components from moisture, thermal stress, and physical shock. Epoxy resins are frequently used for this purpose, and their curing characteristics are paramount. 2,4,6-Tris[(dibutylamino)methyl]phenol can be employed as a curing agent or accelerator in these formulations. riverlandtrading.com

The compound's ability to promote curing helps ensure the formation of a dense, crosslinked network that provides robust protection and excellent chemical resistance for electronic components. The hydrophobic nature imparted by the dibutyl groups can potentially enhance moisture resistance, a critical factor for the longevity and reliability of encapsulated electronics.

Polymer Design for Specific Mechanical and Thermal Properties

The chemical structure of 2,4,6-Tris[(dibutylamino)methyl]phenol allows polymer chemists to precisely manipulate the final properties of thermoset polymers. Its role extends beyond simple acceleration to becoming an integral part of the polymer network, influencing its macroscopic characteristics.

Modulating Glass Transition Temperature (Tg) and Modulus

The glass transition temperature (Tg) is a crucial parameter that defines the operational temperature range of a polymer. The incorporation of 2,4,6-Tris[(dibutylamino)methyl]phenol into a polymer matrix can influence its Tg. The bulky dibutyl groups can increase the free volume within the polymer network, which may lead to a modulation of the glass transition temperature. The extent of this effect is dependent on its concentration and interaction with the polymer backbone.

PropertyInfluence of 2,4,6-Tris[(dibutylamino)methyl]phenolRationale
Glass Transition Temperature (Tg) Modulates TgThe bulky dibutyl groups can alter chain packing and free volume.
Modulus Can be adjustedAffects crosslink density and network structure.

This table is illustrative, based on the structural characteristics of the compound and general principles of polymer science, as specific data for this compound is limited.

Improving Thermal Stability and Chemical Resistance of Cured Polymers

As a crosslinking agent, 2,4,6-Tris[(dibutylamino)methyl]phenol contributes to the formation of a robust, three-dimensional polymer network. riverlandtrading.com This highly crosslinked structure is fundamental to achieving superior thermal stability and resistance to chemical attack.

Future Research Directions and Translational Potential

Exploration of 2,4,6-Tris[(dibutylamino)methyl]phenol in Other Polymer Systems

While extensively used in epoxy chemistry, the catalytic activity of the tertiary amine and phenolic hydroxyl groups within Mannich bases like 2,4,6-Tris[(dibutylamino)methyl]phenol suggests their applicability in other polymer systems.

Polyurethane Chemistry

The application of 2,4,6-Tris[(dimethylamino)methyl]phenol (TDMP), a close analog of the title compound, in polyurethane (PU) chemistry has shown promising results. Research has demonstrated that TDMP can be grafted onto the polyurethane backbone to significantly modify the polymer's properties. researchgate.net This modification can lead to enhanced hydrophilicity, improved mechanical properties, and better low-temperature flexibility. researchgate.net

Beyond grafting, these Mannich bases can also function as catalysts in the production of urethane (B1682113) elastomers and in isocyanate trimerization, which is crucial for the formation of polyisocyanurate (PIR) foams. chemceed.commofanpu.com The tertiary amine groups are effective in catalyzing the isocyanate-polyol reaction, as well as the trimerization of isocyanates. americanchemistry.com Future research will likely focus on optimizing the structure of the Mannich base to control the balance between the gelling and blowing reactions in foam production and to enhance the thermal stability and mechanical performance of PU elastomers and coatings.

Table 1: Potential Effects of Grafting 2,4,6-Tris[(dimethylamino)methyl]phenol onto Polyurethane

PropertyObservationPotential Application
Hydrophilicity Notably enhanced after conversion to the ionic form. researchgate.netImproved biocompatibility for biomedical devices, enhanced dyeability for textiles.
Mechanical Properties Increased breaking tensile stress and shape recovery. researchgate.netMore durable and resilient elastomers, fibers, and coatings.
Low-Temperature Flexibility Significantly improved compared to unmodified PU. researchgate.netHigh-performance materials for cold-weather applications.
Crosslink Density Increased due to light crosslinking during grafting. researchgate.netEnhanced solvent resistance and dimensional stability.

Vinyl Ester Resins

Vinyl ester resins, known for their excellent corrosion resistance and mechanical properties, are cured via free-radical polymerization, typically initiated by peroxides and accelerated by promoters. compositesone.com Tertiary amines are known to be effective accelerators in these systems. google.compoliya.com While specific research on 2,4,6-Tris[(dibutylamino)methyl]phenol in vinyl ester resins is limited, its chemical structure suggests it could be a potent accelerator. The tertiary amine groups can promote the decomposition of peroxide initiators, such as benzoyl peroxide (BPO), to generate free radicals and initiate polymerization.

Future investigations should explore the efficacy of 2,4,6-Tris[(dibutylamino)methyl]phenol as both a primary accelerator and a co-promoter in various vinyl ester resin formulations. Key research questions would include its effect on gel time, cure speed, exotherm, and the final thermomechanical properties of the cured resin. The presence of three aminomethyl groups may offer a high catalytic efficiency, potentially allowing for lower accelerator concentrations and faster cure times.

Integration into Bio-based and Sustainable Polymer Formulations

The drive towards a circular economy and sustainable materials has spurred research into bio-based and degradable polymers. The integration of high-efficiency accelerators like 2,4,6-Tris[(dibutylamino)methyl]phenol into these green polymer formulations is a promising area of research. For instance, recent developments have focused on creating greener vinyl ester resins by replacing styrene (B11656) with bio-based reactive diluents derived from succinic acid and glycerol. researchgate.net Mannich base accelerators could play a crucial role in the efficient curing of such sustainable resin systems.

Rational Design of Next-Generation Mannich Base Accelerators with Tunable Properties

The "one-size-fits-all" approach to accelerators is often suboptimal. The rational design of next-generation Mannich base accelerators with properties tuned for specific applications is a key future research direction. This involves understanding the structure-activity relationships (SAR) that govern their performance. researchgate.netdrugdesign.org By systematically modifying the molecular structure, properties such as catalytic activity, latency, viscosity, and compatibility with the resin matrix can be optimized.

Key structural features that can be modified include:

The Phenolic Ring: Introducing electron-donating or electron-withdrawing substituents on the aromatic ring can alter the acidity of the phenolic hydroxyl group, which in turn can affect the catalytic mechanism and interaction with other formulation components.

The Aminomethyl Groups: Varying the number and position of the aminomethyl groups can impact the accelerator's functionality and reactivity.

Table 2: Hypothetical Structure-Activity Relationships for Mannich Base Accelerators

Structural ModificationPotential Effect on PropertyRationale
Increase alkyl chain length on amine Decrease reactivity, increase pot lifeIncreased steric hindrance around the catalytic nitrogen atom.
Introduce electron-donating groups on the phenol (B47542) ring Increase reactivityEnhanced basicity of the tertiary amine groups.
Introduce electron-withdrawing groups on the phenol ring Decrease reactivity, potentially increase latencyReduced basicity of the tertiary amine groups.
Increase number of aminomethyl groups Increase reactivityHigher concentration of catalytic sites per molecule.

This rational design approach will enable the development of accelerators for applications requiring, for example, long pot life followed by a rapid cure, or for systems where low cure temperatures are essential.

Computational-Aided Discovery and Optimization of Novel Accelerators

Traditional trial-and-error methods for developing new catalysts are time-consuming and costly. mdpi.com Computational modeling is emerging as a powerful tool for the in silico design and screening of novel accelerator molecules. researchgate.netrsc.org Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms and predict the catalytic activity of new molecular structures. researchgate.netmdpi.comnih.gov

By modeling the transition states of the catalyzed reactions, researchers can gain insights into how the structure of the Mannich base influences its catalytic efficiency. mdpi.comnih.gov This understanding can then be used to computationally screen libraries of virtual compounds to identify promising candidates with desired properties before they are synthesized in the lab. nih.gov This computational-aided approach can significantly accelerate the discovery and optimization of next-generation Mannich base accelerators, leading to more efficient, selective, and sustainable polymer systems. The synergy between computational prediction and experimental validation will be crucial in designing accelerators that are precisely tailored for advanced polymer applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.